molecular formula C4H9NO3 B14447275 N-(2,3-Dihydroxypropyl)formamide CAS No. 75744-55-7

N-(2,3-Dihydroxypropyl)formamide

Cat. No.: B14447275
CAS No.: 75744-55-7
M. Wt: 119.12 g/mol
InChI Key: BLWTXDTUYUHPEN-UHFFFAOYSA-N
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Description

N-(2,3-Dihydroxypropyl)formamide: is an organic compound with the molecular formula C4H9NO3 It is a derivative of formamide, where the formamide group is substituted with a 2,3-dihydroxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2,3-Dihydroxypropyl)formamide can undergo oxidation reactions, where the hydroxyl groups are oxidized to form carbonyl compounds.

    Reduction: The compound can also be reduced to form various amine derivatives.

    Substitution: Substitution reactions involving the hydroxyl groups can lead to the formation of ethers and esters.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution Reagents: Alkyl halides and acyl chlorides are often used in substitution reactions.

Major Products Formed:

    Oxidation Products: Carbonyl compounds such as aldehydes and ketones.

    Reduction Products: Amine derivatives.

    Substitution Products: Ethers and esters.

Scientific Research Applications

Chemistry: N-(2,3-Dihydroxypropyl)formamide is used as a building block in organic synthesis

Biology: In biological research, this compound is used as a precursor for the synthesis of biologically active molecules. Its hydroxyl groups make it a versatile intermediate in the synthesis of complex natural products.

Medicine: this compound has shown potential as an anticancer agent. Ruthenium complexes with this compound have been studied for their ability to stabilize G-quadruplex DNA, inhibit telomerase activity, and induce tumor cell apoptosis .

Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its ability to undergo various chemical reactions makes it a valuable intermediate in the manufacture of high-performance materials.

Mechanism of Action

The mechanism by which N-(2,3-Dihydroxypropyl)formamide exerts its effects involves its interaction with molecular targets such as DNA and enzymes. For example, in its anticancer applications, the compound forms complexes with ruthenium, which then stabilize G-quadruplex DNA structures. This stabilization inhibits telomerase activity, leading to cell senescence and apoptosis .

Comparison with Similar Compounds

Uniqueness: N-(2,3-Dihydroxypropyl)formamide is unique due to the presence of the 2,3-dihydroxypropyl group, which imparts additional reactivity and versatility. This makes it a valuable intermediate in the synthesis of complex molecules and materials.

Properties

CAS No.

75744-55-7

Molecular Formula

C4H9NO3

Molecular Weight

119.12 g/mol

IUPAC Name

N-(2,3-dihydroxypropyl)formamide

InChI

InChI=1S/C4H9NO3/c6-2-4(8)1-5-3-7/h3-4,6,8H,1-2H2,(H,5,7)

InChI Key

BLWTXDTUYUHPEN-UHFFFAOYSA-N

Canonical SMILES

C(C(CO)O)NC=O

Origin of Product

United States

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